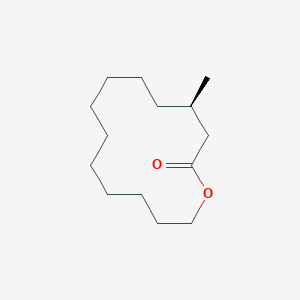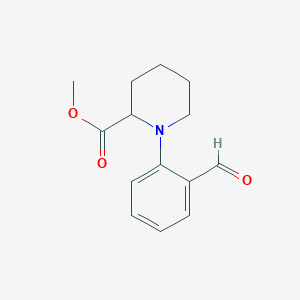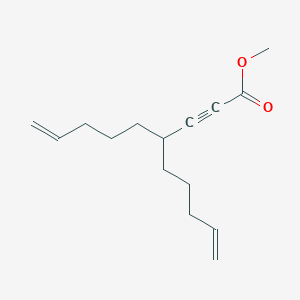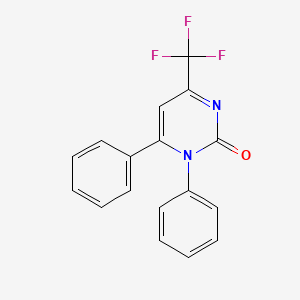![molecular formula C18H23NO3 B12605510 Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone CAS No. 917567-39-6](/img/structure/B12605510.png)
Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone is a chemical compound that features a cyclohexyl group attached to a phenyl ring, which is further connected to a morpholine moiety via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone typically involves the reaction of cyclohexyl ketone with 4-(morpholin-4-ylcarbonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with oxidative stress pathways, thereby exerting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
4-Benzoylmorpholine: Shares the morpholine and benzoyl moieties but lacks the cyclohexyl group.
Morpholine derivatives: Various morpholine-based compounds with different substituents.
Uniqueness
Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
917567-39-6 |
|---|---|
Molecular Formula |
C18H23NO3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
cyclohexyl-[4-(morpholine-4-carbonyl)phenyl]methanone |
InChI |
InChI=1S/C18H23NO3/c20-17(14-4-2-1-3-5-14)15-6-8-16(9-7-15)18(21)19-10-12-22-13-11-19/h6-9,14H,1-5,10-13H2 |
InChI Key |
DSWJXNOOOPNXSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate](/img/structure/B12605441.png)

![2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12605455.png)
propanedinitrile](/img/structure/B12605456.png)
![Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane](/img/structure/B12605466.png)
![N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12605482.png)


![Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)


![Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12605506.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B12605515.png)

